2’-O-Methyl-5-methyluridine 5’-triphosphate triethylammonium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862280 | |
| Record name | 5-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52486-19-8, 605-23-2 | |
| Record name | NSC77673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spongothymidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Origin and Biosynthesis Research
Natural Sources and Isolation Methodologies
Spongothymidine was first identified and isolated in the mid-20th century from the Caribbean marine sponge Tectitethya crypta (formerly known as Cryptotethya crypta). elsevier.essi.edu This discovery by Werner Bergmann was groundbreaking, as it was the first time a nucleoside containing an arabinose sugar moiety, instead of the typical ribose or deoxyribose, was found in nature. elsevier.esmdpi.com This finding challenged the existing paradigm that only ribose and deoxyribose-based nucleosides possessed biological function. elsevier.es
The initial isolation of spongothymidine from T. crypta involved extraction with boiling acetone, a method designed to isolate lipids. mdpi.comjhu.edu Subsequent methodologies have also utilized Soxhlet extraction to obtain a mixture of nucleosides from the sponge, which then requires extensive purification. mdpi.com In addition to T. crypta, spongothymidine has also been isolated from the marine sponge Callyspongia sp. mdpi.com The presence of these unusual nucleosides in large amounts in the free state within the sponge, readily extractable with solvents like alcohol or acetone, is a notable characteristic. jhu.edu
Table 1: Natural Marine Sources of Spongothymidine
| Organism | Phylum | Family | Initial Discovery/Isolation Reference |
|---|---|---|---|
| Tectitethya crypta (formerly Cryptotethya crypta) | Porifera | Tethyidae | Bergmann & Feeney, 1950s elsevier.esmdpi.comnih.govmdpi.com |
| Callyspongia sp. | Porifera | Callyspongiidae | mdpi.com |
Investigation of Biosynthetic Pathways
Despite the decades since its discovery, the complete biosynthetic pathway of spongothymidine remains largely unexplored. mdpi.com The formation of the unusual arabinose sugar configuration is of particular interest to biochemists. One early hypothesis suggested that the pathway could involve the formation of pyrimidine (B1678525) O²:2'-anhydronucleoside intermediates, which are then hydrolytically cleaved to yield arabinonucleosides. jhu.edu However, definitive evidence for the precise enzymatic steps is still lacking.
A significant area of investigation is whether spongothymidine is produced by the sponge itself or by its associated symbiotic microorganisms. nih.gov Marine sponges are known to host vast and diverse microbial communities, including bacteria, archaea, and fungi, which can constitute up to 38% of the sponge's biomass. nih.gov These symbionts are believed to be the true producers of many bioactive compounds originally isolated from sponges. mdpi.comnih.gov
The primary bacteria responsible for producing secondary metabolites in sponges often belong to phyla such as Proteobacteria, Firmicutes, Actinobacteria, and Cyanobacteria. frontiersin.orgresearchgate.net This has led to the strong hypothesis that the synthesis of complex molecules like spongothymidine may be the result of a cooperative effort between the sponge host and its microbial symbionts, or produced solely by the microbes. mdpi.com For instance, research on a Vibrio harveyi strain associated with Tectitethya crypta demonstrated its ability to produce other unusual nucleosides like spongosine, lending weight to the idea that associated microbes are responsible for nucleoside biosynthesis. nih.gov However, researchers in that study were unable to identify a microbial producer for the arabinonucleosides specifically, indicating this remains an open and critical area of investigation. nih.gov Some evidence has suggested that T. crypta synthesizes spongothymidine de novo, but the general consensus in marine natural product research points toward a high likelihood of microbial involvement.
Elucidating the biosynthetic origin of sponge-derived natural products is exceptionally challenging due to the genetic complexity of the sponge holobiont (the sponge and its associated microbial community). kkp.go.id Modern molecular and analytical techniques are being employed to overcome these hurdles.
Metagenomics has emerged as a powerful tool, allowing for the genetic characterization of unculturable bacteria associated with marine sponges. nih.gov This method involves the direct extraction, cloning, and sequencing of DNA from the entire microbial community. nih.govkkp.go.id By creating metagenomic libraries, researchers can hunt for biosynthetic gene clusters (BGCs)—groups of genes responsible for producing a specific secondary metabolite. kkp.go.idresearchgate.net
Genome mining, facilitated by bioinformatics tools, allows scientists to scan these vast datasets for genes encoding specific enzymes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), which are often involved in the synthesis of bioactive compounds. nih.govpharmaceutical-journal.com While these approaches have successfully identified pathways for other complex sponge-derived molecules, definitively linking a specific gene cluster to spongothymidine production has not yet been reported. nih.govkkp.go.id
Other advanced techniques include:
Transcriptomics : Analyzing the expressed genes (RNA) of the sponge and its symbionts to see which genes are active.
Single-cell genomics : Sequencing the genome of individual bacterial cells to untangle the complex metagenome. biorxiv.org
Advanced Analytical Chemistry : Techniques like high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying minute quantities of biosynthetic intermediates and elucidating their structures. mdpi.comnih.govnih.gov
These advanced methodologies provide a pathway for future research to finally uncover the precise enzymatic steps and the true biological origin of spongothymidine. kkp.go.idwgtn.ac.nz
Compound Index
Biological Activity and Mechanistic Studies
Characterization of Biological Activities
Spongothymidine, a pioneering arabinonucleoside isolated from the marine sponge Tectitethya crypta, has demonstrated significant biological activities, primarily antiviral and potential anticancer properties. mdpi.commdpi.com Its discovery was instrumental in challenging the existing paradigm that biological function in nucleosides was exclusive to those containing ribose or deoxyribose sugars. researchgate.net
The most well-characterized activity of spongothymidine is its antiviral effect. It has shown potent and selective inhibition against several viruses, particularly those in the Herpesviridae family. mdpi.com Research has confirmed its effectiveness against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-zoster virus (VSV). mdpi.com In comparative studies, spongothymidine exhibited significantly stronger antiviral activity than its related compound, spongouridine (B1667586). mdpi.com Beyond its antiviral capacity, preliminary studies indicate that spongothymidine possesses cytotoxic properties against cancer cells, suggesting its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia.
Table 1: Characterized Biological Activities of Spongothymidine
| Biological Activity | Target Organism/Cell Line | Reported Efficacy |
|---|---|---|
| Antiviral | Herpes Simplex Virus-1 (HSV-1) | ID₅₀ = 0.25–0.5 μg/mL mdpi.com |
| Antiviral | Herpes Simplex Virus-2 (HSV-2) | ID₅₀ = 0.25–0.5 μg/mL mdpi.com |
| Antiviral | Varicella-zoster virus (VSV) | ID₅₀ = 0.25–0.5 μg/mL mdpi.com |
| Cytotoxic / Anticancer | Leukemia Cell Lines | Induces apoptosis |
| Cytotoxic / Anticancer | Solid Tumor Cell Lines | Induces apoptosis |
Exploration of Molecular Mechanisms of Action
The biological effects of spongothymidine are a direct result of its unique chemical structure, specifically the presence of an arabinose sugar in place of the typical ribose or deoxyribose found in natural nucleosides. researchgate.net This structural difference is the foundation of its mechanism of action. Spongothymidine functions as a nucleoside analog, or an antimetabolite, mimicking naturally occurring nucleosides. mdpi.comresearchgate.net
The primary mechanism involves its incorporation into nascent DNA strands during replication. nih.gov Like other nucleoside analogs, spongothymidine is converted within the cell to its triphosphate form. researchgate.net This phosphorylated metabolite then acts as a substrate for DNA polymerases. researchgate.nettestbook.com Viral DNA polymerases, in particular, recognize and incorporate the spongothymidine triphosphate into the growing DNA chain. nih.gov
However, the key to its inhibitory action lies in the stereochemistry of the arabinose sugar. The 2'-hydroxyl group of arabinose is in a different spatial orientation compared to that of deoxyribose. researchgate.net Once incorporated, this altered sugar structure prevents the formation of the subsequent phosphodiester bond required to elongate the DNA chain. researchgate.net This event leads to the absolute termination of DNA chain synthesis, which effectively halts viral replication. researchgate.net This mechanism is particularly effective against rapidly dividing cells, such as virus-infected cells and cancer cells, which rely on continuous DNA synthesis. mdpi.com
In Vitro Research Models for Activity Assessment
The biological activities of spongothymidine have been characterized using various in vitro models. These models are essential for determining the efficacy and selectivity of the compound against specific targets without the complexities of a whole organism.
For assessing its antiviral properties, cell-based assays are standard. Vero cells, a lineage of kidney epithelial cells from an African green monkey, are commonly used as a host for viral replication in these studies. scielo.brscielo.br The antiviral activity against viruses like HSV-1 (KOS strain) is quantified using plaque number reduction assays, which measure the ability of the compound to prevent virus-induced cell death and plaque formation. scielo.brscielo.br
The cytotoxic and potential anticancer activities have been evaluated using a range of human cancer cell lines. Phenotypic cell-based viability screens are employed to identify compounds that selectively inhibit the growth of cancer cells. frontiersin.org For instance, studies have utilized leukemia cell lines to demonstrate spongothymidine's cytotoxic effects. These assays, such as resazurin-based cytotoxicity assays, measure cell viability after exposure to the compound and allow for the calculation of metrics like the IC₅₀ (the concentration that inhibits cell survival by 50%). frontiersin.org
Table 2: In Vitro Research Models for Spongothymidine Activity Assessment
| Model Type | Specific Model | Assessed Activity |
|---|---|---|
| Virus | Herpes Simplex Virus type 1 (HSV-1) | Antiviral mdpi.comscielo.br |
| Virus | Herpes Simplex Virus type 2 (HSV-2) | Antiviral mdpi.com |
| Virus | Varicella-zoster virus (VSV) | Antiviral mdpi.com |
| Cell Line | Vero Cells | Cytotoxicity and Viral Plaque Reduction scielo.brscielo.br |
| Cell Line | Leukemia Cell Lines (e.g., KMT2A-r) | Cytotoxicity / Anticancer frontiersin.org |
| Cell Line | Solid Tumor Cell Lines | Cytotoxicity / Anticancer |
Chemical Synthesis and Analog Development Research
Total Synthesis Approaches
The total synthesis of spongothymidine was a key objective following its isolation to confirm its structure and provide a renewable source for biological testing and analog development. The primary challenge lay in the stereocontrolled synthesis of the 1-β-D-arabinofuranosylthymine structure.
Pioneering work in this area was accomplished by Jack J. Fox and his collaborators in the 1950s. Their research provided the first successful chemical synthesis of 1-β-D-arabinofuranosylthymine, confirming the structure of natural spongothymidine. acs.org This was a significant achievement in nucleoside chemistry. Shortly after, other researchers like Walwick and Reist also reported methods for synthesizing arabino-nucleosides, contributing to the growing body of knowledge on this class of compounds. frontiersin.org
The general strategies for the total synthesis of spongothymidine and related arabinonucleosides often involve the coupling of a protected arabinofuranosyl donor with a pyrimidine (B1678525) base, such as thymine (B56734). A common and effective method for this key step is the Vorbrüggen glycosylation, which uses Lewis acids like SnCl₄ or TMSOTf to catalyze the formation of the N-glycosidic bond between the sugar and the nucleobase. beilstein-journals.orgd-nb.info The stereochemical outcome of this reaction is critical to yielding the biologically relevant β-anomer.
Semisynthetic Modification Strategies
While total synthesis provides a means to produce spongothymidine from simple starting materials, semisynthetic strategies leverage the core structure of the natural product or its close relatives to create new compounds. The discovery of spongothymidine and spongouridine (B1667586) fundamentally demonstrated that a nucleoside's sugar component could be altered from the conventional ribose while retaining recognition by biological systems. nih.gov
This realization was the cornerstone of a major semisynthetic and analog development effort. The primary strategy involved retaining the arabinose sugar scaffold—the key feature of spongothymidine—and pairing it with different nucleobases. This led to the synthesis of arabinofuranosyladenine (Ara-A) and arabinofuranosylcytosine (Ara-C), which became highly successful antiviral and anticancer drugs, respectively. nih.govbiomolther.org Although these are often produced via total synthesis today, their conceptual origin lies in the modification of the structural template provided by the marine nucleosides. biomolther.orgnih.gov
The development of these drugs from the structural blueprint of spongothymidine and spongouridine is a classic example of how natural products serve as a "basic root" for drug discovery. nih.govbiomolther.org The research illustrated that the sugar moiety could be modified to create potent therapeutic agents, a principle that guided subsequent nucleoside analog research. nih.gov
Design and Generation of Structural Analogs
The design and synthesis of structural analogs of spongothymidine have been a fertile area of research, leading to some of the most important drugs in antiviral and cancer chemotherapy. The central design principle was based on the discovery that the arabinose sugar in spongothymidine could act as an effective mimic of deoxyribose, but with altered biological consequences, such as inhibiting DNA synthesis. nih.gov
The most direct and impactful analogs were created by changing the nucleobase attached to the arabinose sugar. This led to the development of two landmark drugs:
Cytarabine (B982) (Ara-C): An analog where the thymine base is replaced with cytosine. Approved for clinical use in 1969, it is a cornerstone in the treatment of various forms of leukemia. elsevier.es
Vidarabine (B1017) (Ara-A): An analog where the thymine base is replaced with adenine (B156593). It was developed as an antiviral drug, effective against herpes simplex and varicella-zoster viruses. nih.govelsevier.es
The success of these first-generation analogs inspired further innovation in nucleoside design. Chemists began to explore more radical modifications to the sugar moiety itself, leading to the development of acyclic nucleoside analogs. nih.gov A prime example is Acyclovir , where the sugar ring is replaced by an open-chain structure. This line of inquiry also contributed to the development of other crucial nucleoside analogs like Azidothymidine (AZT) , which became a frontline treatment for HIV. nih.govresearchgate.net
The table below summarizes the key structural analogs that originated from the chemical blueprint provided by spongothymidine.
| Compound Name | Base | Sugar Moiety | Key Structural Difference from Spongothymidine |
| Spongothymidine | Thymine | β-D-Arabinofuranose | (Reference Compound) |
| Vidarabine (Ara-A) | Adenine | β-D-Arabinofuranose | Thymine base replaced by Adenine. elsevier.es |
| Cytarabine (Ara-C) | Cytosine | β-D-Arabinofuranose | Thymine base replaced by Cytosine. elsevier.es |
| Acyclovir | Guanine | Acyclic chain | Arabinose sugar replaced by an acyclic ether side chain. nih.gov |
| Zidovudine (B1683550) (AZT) | Thymine | 3'-azido-3'-deoxyribose | Arabinose sugar replaced by an azido-substituted deoxyribose. researchgate.net |
This progression from spongothymidine to a wide array of synthetic nucleosides highlights the profound impact of this marine natural product on medicinal chemistry. researchgate.netuit.no
Structure Activity Relationship Sar Investigations
Elucidation of Key Structural Determinants for Biological Activity
SAR investigations have revealed that both the arabinose sugar moiety and the thymine (B56734) base of spongothymidine are critical for its biological function, with modifications to either component significantly influencing activity. Spongothymidine and the related compound spongouridine (B1667586), also isolated from the marine sponge Tethya crypta (formerly Cryptotethya crypta), served as foundational scaffolds for some of the earliest marine-derived pharmaceuticals. nih.govnih.govmdpi.com
The primary structural feature that distinguishes spongothymidine from the endogenous nucleoside thymidine (B127349) is the stereochemistry of the hydroxyl group at the 2' position of the sugar ring. In spongothymidine, this hydroxyl group is in the "up" or beta configuration, characteristic of an arabinose sugar, whereas in thymidine's deoxyribose, it is absent. This structural alteration is fundamental to its bioactivity, allowing it to be recognized by viral or cellular enzymes while disrupting normal nucleic acid synthesis. nih.govmdpi.com
Early studies demonstrated that spongothymidine is effective against Herpes simplex virus type 1 (HSV-1), Herpes simplex virus type 2 (HSV-2), and Varicella-zoster virus (VZV). mdpi.com However, synthetic analogs, developed through systematic modification of the spongonucleoside template, have led to compounds with enhanced potency and broader clinical applications. nih.govnih.gov
Key modifications and their impact on activity include:
The Nucleobase: The nature of the nucleobase is a key determinant of activity and selectivity. The transformation of the thymine base (in spongothymidine) or uracil (B121893) base (in spongouridine) to other purines or pyrimidines led to the development of important drugs. For instance, replacing the pyrimidine (B1678525) base with adenine (B156593) resulted in vidarabine (B1017) (Ara-A), a synthetic analogue of spongouridine with improved antiviral activity against herpes viruses and vaccinia virus. nih.gov Similarly, converting the base to cytosine yielded cytarabine (B982) (Ara-C), a potent agent used in cancer chemotherapy. nih.govmdpi.com
The Sugar Moiety: The arabinose sugar is a cornerstone of the activity of this class of compounds. Its unique conformation allows molecules like vidarabine triphosphate (the active form of Ara-A) to inhibit viral DNA polymerase, thereby halting viral replication. nih.gov Further modifications to the sugar, such as substitutions at various positions, have been explored to improve metabolic stability and target affinity. frontiersin.org
The development of these analogs from the original marine nucleoside scaffolds highlights the importance of SAR in drug discovery.
Table 1: Comparison of Spongothymidine and Key Analogs
| Compound Name | Base | Sugar | Primary Biological Activity | Key Structural Difference from Spongothymidine |
|---|---|---|---|---|
| Spongothymidine | Thymine | Arabinose | Antiviral (Herpes viruses) mdpi.com | - |
| Thymidine | Thymine | Deoxyribose | Endogenous DNA building block | Sugar is deoxyribose instead of arabinose |
| Spongouridine | Uracil | Arabinose | Antiviral (weak) mdpi.com | Base is Uracil instead of Thymine |
| Vidarabine (Ara-A) | Adenine | Arabinose | Antiviral nih.gov | Base is Adenine instead of Thymine |
| Cytarabine (Ara-C) | Cytosine | Arabinose | Anticancer nih.govmdpi.com | Base is Cytosine instead of Thymine |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a computational approach to formalize the connection between the chemical structure of a compound and its biological activity. amazon.comwikipedia.org In the context of spongothymidine and its derivatives, QSAR methodologies can be employed to predict the bioactivity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
A QSAR model is a mathematical equation that relates molecular descriptors—numerical representations of a molecule's physicochemical properties—to a quantitative measure of its biological activity, such as the half-maximal inhibitory concentration (IC50). wikipedia.org The general form of a QSAR model is:
Biological Activity = f (Molecular Descriptors) + error wikipedia.org
For spongothymidine analogs, relevant molecular descriptors could include:
Electronic properties: charge distribution, dipole moment, polarizability.
Steric properties: molecular volume, surface area, shape indices.
Hydrophobic properties: partition coefficient (logP), which describes the molecule's solubility characteristics.
Topological indices: descriptors that quantify molecular branching and connectivity.
By developing a QSAR model based on a training set of spongothymidine derivatives with known antiviral or anticancer activities, researchers can create a predictive tool. For example, a model could be trained using the IC50 values of various analogs against a specific viral polymerase or cancer cell line. researchgate.net This model could then be used to estimate the activity of new, hypothetical structures, allowing chemists to focus on synthesizing candidates with the highest predicted potency. The validity and predictive power of the QSAR model must be rigorously tested using statistical methods and external validation sets to ensure its reliability. amazon.com
Computational Modeling in SAR Studies
Alongside QSAR, other computational techniques are vital for modern SAR investigations of spongothymidine analogs. nih.gov These methods provide detailed, three-dimensional insights into how these molecules interact with their biological targets at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand (like a spongothymidine analog) when bound to the active site of a target protein, such as a viral DNA polymerase or a human kinase. researchgate.net By simulating the binding process, docking studies can estimate the binding affinity (e.g., binding energy in kcal/mol) and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking could be used to screen a virtual library of spongothymidine derivatives against a viral enzyme to identify which modifications are most likely to improve binding and, consequently, inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net This method provides a more realistic representation of the biological environment by simulating the movements of atoms and molecules. MD simulations can confirm the stability of the binding pose predicted by docking and provide deeper insights into the conformational changes that may occur upon ligand binding. researchgate.net
These computational tools are powerful components of SAR studies. nih.govpharmacyjournal.org They allow for the rational design of new spongothymidine derivatives with potentially enhanced activity, improved selectivity, and better pharmacokinetic properties, guiding synthetic chemistry toward the most promising candidates.
Broader Scientific Impact and Future Research Trajectories
Role as a Foundational Research Lead for Bioactive Nucleosides
The isolation of spongothymidine from the Caribbean sponge Tectitethya crypta in the 1950s was a landmark event that opened a new frontier in pharmaceutical research. nih.govmdpi.com Prior to this discovery, the prevailing scientific belief was that nucleosides required ribose or deoxyribose sugars to possess biological activity. elsevier.esmdpi.com Spongothymidine, with its arabinose sugar, shattered this dogma and introduced the concept that structural modifications to the sugar component of a nucleoside could lead to potent therapeutic agents. elsevier.esnih.gov
This conceptual breakthrough directly inspired the synthesis of a new class of nucleoside analogues, most notably cytarabine (B982) (Ara-C) and vidarabine (B1017) (Ara-A). nih.govfrontiersin.org Cytarabine, an analog of spongocytidine also found in the sponge, was developed into a crucial anticancer drug for treating leukemia and lymphoma. nih.govworldbank.org Vidarabine, an analog of spongouridine (B1667586), became the first antiviral drug derived from a marine source and was used to treat herpes virus infections. nih.govnih.gov The success of these drugs validated the therapeutic potential of arabinose-containing nucleosides and established spongothymidine as a critical lead compound in drug discovery. chimia.chnih.gov
The discovery of spongothymidine and its sister compound, spongouridine, is widely recognized as the genesis of marine natural products chemistry as a field with significant biomedical potential. chimia.ch It spurred a global effort to explore marine organisms for novel bioactive compounds, leading to the isolation of thousands of new molecules with diverse chemical structures and pharmacological activities. nih.govbiomolther.org The enduring legacy of spongothymidine is evident in the continued development of nucleoside analogs for various diseases, including the antiretroviral drug zidovudine (B1683550) (AZT), the first approved treatment for HIV/AIDS. worldbank.org
Table 1: Key Bioactive Nucleosides Inspired by Spongothymidine
| Compound | Source/Derivation | Therapeutic Use |
| Spongothymidine | Marine Sponge (Tectitethya crypta) | Preclinical prototype |
| Cytarabine (Ara-C) | Synthetic derivative | Anticancer (Leukemia, Lymphoma) |
| Vidarabine (Ara-A) | Synthetic derivative | Antiviral (Herpes) |
| Zidovudine (AZT) | Synthetic derivative | Antiviral (HIV/AIDS) |
Contributions to Advanced Research Methodologies
The pursuit of spongothymidine and other marine-derived compounds necessitated the development and refinement of various research methodologies that have since become standard practice in natural product chemistry. The initial isolation of spongothymidine itself involved pioneering techniques for extracting and purifying compounds from marine invertebrates.
Furthermore, the unique structure of spongothymidine and its synthetic analogs provided invaluable tools for probing fundamental biological processes. The study of how arabinosyl nucleosides are incorporated into DNA and RNA has provided deep insights into the mechanisms of DNA synthesis and repair. nih.gov This knowledge has been instrumental in understanding the mode of action of various antiviral and anticancer drugs that function as DNA chain terminators.
The development of synthetic routes to produce spongothymidine and its more potent analogs has also significantly advanced the field of medicinal chemistry. mdpi.comacs.org These synthetic efforts have not only made these important compounds available for widespread research but have also led to the creation of extensive libraries of related molecules for structure-activity relationship (SAR) studies. These studies, which systematically modify the structure of a lead compound to optimize its biological activity, are a cornerstone of modern drug discovery. nih.gov The knowledge gained from the SAR of arabinosyl nucleosides continues to inform the design of new and more effective therapeutic agents. nih.gov
Future Directions in Marine Nucleoside Research and Sustainable Production
The foundational discoveries related to spongothymidine continue to shape the future of marine natural product research. The vast biodiversity of the oceans remains a largely untapped reservoir of novel chemical structures with therapeutic potential. pharmaceutical-journal.comfrontiersin.org Modern technologies, including advanced spectroscopic techniques and high-throughput screening methods, are accelerating the discovery of new marine nucleosides and other bioactive compounds. nih.gov
A significant challenge in marine drug discovery has always been the "supply problem" – obtaining sufficient quantities of a compound for preclinical and clinical development, which often requires harvesting large amounts of the source organism. nih.govird.fr To address this, research is increasingly focused on sustainable production methods. These include:
Aquaculture: The cultivation of marine organisms like sponges under controlled conditions offers a renewable source of bioactive compounds. ird.frresearchgate.net
Cell Culture: Growing sponge cells or their associated microorganisms in bioreactors is another promising approach to produce specific metabolites. researchgate.net
Chemical Synthesis: Total synthesis provides a reliable and scalable method for producing complex marine natural products and their analogs. nih.gov
Biotechnology and Synthetic Biology: There is growing interest in identifying the biosynthetic gene clusters responsible for producing these compounds in marine organisms and their symbiotic microbes. mdpi.com These genes can then be transferred to and expressed in easily culturable hosts, such as bacteria or yeast, for large-scale, sustainable production. mdpi.comspringernature.com
The integration of these advanced methodologies will be crucial for unlocking the full potential of marine nucleosides and ensuring a sustainable pipeline of new drug candidates for generations to come. The story of spongothymidine serves as a powerful reminder of how a single discovery from the sea can have a profound and lasting impact on human health.
Q & A
How should researchers formulate a focused research question on Spongothymidine's mechanism of action?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses knowledge gaps while being methodologically sound. For example:
"How does Spongothymidine inhibit viral polymerase activity compared to standard nucleoside analogs?" This integrates specificity, testability, and alignment with existing literature gaps .
Q. What strategies are effective for conducting a comprehensive literature review on Spongothymidine's bioactivity?
- Use keyword variations (e.g., "Spongothymidine," "nucleoside analog," "antiviral activity") with Boolean operators across databases like PubMed and Web of Science.
- Refine results using index terms (e.g., MeSH headings) and track citation networks to identify foundational studies .
Q. How can experimental designs be optimized to study Spongothymidine's cytotoxicity in cancer cell lines?
- Employ factorial designs to test variables (e.g., concentration, exposure time) systematically.
- Include positive/negative controls and replicate experiments to account for biological variability.
- Validate results using orthogonal assays (e.g., apoptosis markers, ATP quantification) .
Q. What methodologies are recommended for isolating Spongothymidine from marine sources?
- Optimize extraction protocols (e.g., solvent polarity, temperature) based on Spongothymidine's solubility.
- Validate purity via HPLC and NMR, comparing spectral data with published benchmarks .
Q. How should researchers handle conflicting reports on Spongothymidine's pharmacokinetic properties?
- Conduct a systematic review to categorize studies by model systems (e.g., in vitro vs. in vivo).
- Use sensitivity analysis to identify confounding variables like dosage or administration routes .
Advanced Research Questions
Q. What statistical methods are appropriate for analyzing dose-response relationships of Spongothymidine?
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
- Calculate EC50/IC50 values with 95% confidence intervals and assess goodness-of-fit via R² .
Q. How can computational approaches enhance mechanistic studies of Spongothymidine?
- Perform molecular docking to predict binding affinities for target proteins (e.g., viral polymerases).
- Validate predictions with experimental assays (e.g., enzymatic inhibition kinetics) .
Q. What steps ensure reproducibility in Spongothymidine's bioassay protocols?
- Publish detailed protocols with reagent catalog numbers, equipment settings, and raw data.
- Use platforms like protocols.io for version control and collaborate for inter-laboratory validation .
Q. How can cross-disciplinary approaches elucidate Spongothymidine's ecological roles?
Q. What ethical considerations apply to preclinical studies involving Spongothymidine?
- Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal studies.
- Document provenance for human-derived cell lines and disclose conflicts of interest .
Methodological Guidance for Data Analysis
Q. How should researchers resolve contradictions in Spongothymidine's reported mechanisms?
Q. What frameworks support the integration of Spongothymidine's structural and functional data?
- Use COSMIN guidelines to evaluate measurement properties (e.g., reliability, validity) of assays.
- Apply cheminformatics tools to correlate structural modifications with bioactivity trends .
Synthesis and Characterization
Q. What are best practices for synthesizing Spongothymidine analogs?
- Optimize synthetic pathways using Design of Experiments (DoE) to evaluate reaction parameters.
- Characterize products via LC-MS and X-ray diffraction, comparing data with published analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
